molecular formula C11H13N3O B2518009 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile CAS No. 1526698-82-7

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile

Cat. No.: B2518009
CAS No.: 1526698-82-7
M. Wt: 203.245
InChI Key: LPPALAPVFBRPSR-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is an organic compound with the molecular formula C11H13N3O. It is a heterocyclic compound containing both a piperidine ring and a pyridine ring, connected via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 4-hydroxypiperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yloxy)pyridine-2-carbonitrile
  • 3-(Piperidin-4-yloxy)pyridine-3-carbonitrile
  • 3-(Piperidin-4-yloxy)pyridine-5-carbonitrile

Uniqueness

3-(Piperidin-4-yloxy)pyridine-4-carbonitrile is unique due to the position of the cyano group on the pyridine ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

3-piperidin-4-yloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-9-1-4-14-8-11(9)15-10-2-5-13-6-3-10/h1,4,8,10,13H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPALAPVFBRPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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